7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(3,4-Dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine core. Its structure includes a 3,4-dimethylphenyl substituent at the 7-position and an ethyl group at the 3-position (Figure 1). This compound belongs to a class of molecules known for their diverse biological activities, particularly as kinase inhibitors and anticancer agents . The pyrazolo-triazolopyrimidine scaffold mimics purine nucleotides, enabling interactions with ATP-binding pockets of kinases and other enzymes .
Figure 1. Chemical structure of 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-20-16-13-8-18-22(15(13)17-9-21(14)16)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHDDWTEHZENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression. This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration in cell cycle progression. This results in the arrest of cell growth at the G0-G1 stage, thereby inhibiting the proliferation of cancer cells.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound exhibits potent dual activity against the examined cell lines and CDK2. It significantly inhibits the growth of the three examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2. Additionally, it induces apoptosis within HCT cells.
Biochemical Analysis
Biochemical Properties
The compound 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine interacts with key biomolecules such as CDK2, a cyclin-dependent kinase. The interaction between this compound and CDK2 is crucial in cell cycle regulation, making it a promising target for cancer treatment.
Cellular Effects
7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its effects through binding interactions with CDK2. It inhibits CDK2, leading to alterations in cell cycle progression and apoptosis induction.
Temporal Effects in Laboratory Settings
It has shown significant inhibitory activity against CDK2, which suggests potential long-term effects on cellular function.
Biological Activity
7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. The structure of this compound features a unique arrangement of substituents that may influence its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C16H16N6
- Molecular Weight : 292.346 g/mol
- Purity : Typically around 95%
- Solubility : Soluble in various organic solvents
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazole derivatives. Specifically, 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has demonstrated significant inhibitory effects on various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A comprehensive study evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay. Results indicated that this compound exhibits potent cytotoxic effects particularly against breast cancer (MCF-7 and MDA-MB-231) and lung cancer cell lines. The mechanism of action appears to involve:
- Induction of apoptosis through caspase activation (caspase 3/7)
- Inhibition of cell migration and suppression of cell cycle progression leading to DNA fragmentation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.5 | Apoptosis induction |
| MDA-MB-231 | 0.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 1.0 | DNA fragmentation |
Selective Inhibition
The compound has been noted for its selectivity towards cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This selectivity may enhance its therapeutic profile compared to other derivatives within the same class .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Apoptosis induction |
| MDA-MB-231 | 0.8 | Cell cycle arrest |
| A549 (Lung) | 1.0 | DNA fragmentation |
The compound has shown to induce apoptosis through caspase activation and inhibit cell migration, which is essential for cancer metastasis .
Anti-inflammatory Properties
In addition to its anticancer properties, 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been evaluated for anti-inflammatory activities. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-inflammatory effects by inhibiting prostaglandin synthesis .
Case Studies and Research Findings
- In Vitro Antitumor Activity : In a comprehensive study using the MTT assay on multiple cancer cell lines, the compound exhibited potent cytotoxic effects against breast and lung cancer cells. The results indicated significant inhibition of cell viability and induction of apoptosis .
- CDK2 Inhibition Study : Research focused on the design and synthesis of new pyrazolo derivatives highlighted their effectiveness as CDK2 inhibitors. The study demonstrated that these compounds could selectively target CDK2 while sparing other kinases, suggesting a favorable therapeutic profile .
Comparison with Similar Compounds
Aryl Group Modifications
- Comparable to 7-(4-bromophenyl)-9-(pyridin-4-yl) derivatives (compound 3), which showed strong EGFR inhibition (IC$_{50}$ = 7 µM) .
- 4-Methoxyphenylpropyl (SCH442416): Increases adenosine A$_{2A}$ receptor selectivity due to hydrogen bonding with the 4-hydroxy group .
- Phenethyl (Compound in ) : Bulkier substituents like phenethyl may sterically hinder kinase binding but improve selectivity for CDK2 .
Table 2. Antiproliferative Activity of Selected Derivatives
Pharmacokinetic and Physicochemical Properties
- LogP : The 3,4-dimethylphenyl group increases lipophilicity compared to hydrophilic derivatives like 1-{2-[(2,3-dihydroxypropyl)thio]-7H-... (compound 10, LogP < 1) .
- Solubility : Derivatives with sugar moieties (e.g., compound 14) exhibit enhanced aqueous solubility, whereas the target compound may require formulation optimization .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via cyclocondensation and functionalization strategies. A general protocol involves:
- Step 1: Reacting carboxylic acids (e.g., 3,4-dimethylphenylacetic acid) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form an activated intermediate.
- Step 2: Adding a hydrazine-containing pyrazinone derivative (e.g., N1-aryl-3-hydrazinopyrazin-2-one) and refluxing for 24 hours to facilitate cyclization.
- Step 3: Purification via recrystallization (DMF/i-propanol mixture) yields the triazolopyrimidine core .
Optimization Tips: - Use high-purity solvents (DMF, anhydrous) to minimize side reactions.
- Adjust reflux duration (12–48 hours) based on substituent steric effects. shows styryl derivatives achieving 74% yield under similar conditions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 8.50–7.60 ppm for pyrimidine-H and aryl groups) and ethyl substituents (δ 2.68 ppm, singlet). reports distinct downfield shifts for fused triazolo protons (δ 8.74 ppm) .
- IR Spectroscopy: Confirm carbonyl (1670 cm⁻¹) and C=N (1615–1620 cm⁻¹) stretches .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 427 for derivatives) validate molecular weight .
- X-ray Crystallography: Resolves regiochemistry of fused rings (e.g., [1,2,4]triazolo[4,3-c] vs. [1,5-c] isomers) .
Advanced: How do structural modifications (e.g., substituent position) impact adenosine receptor affinity?
Methodological Answer:
- Key Findings ( ):
- Experimental Design:
- Computational Modeling:
- Docking studies reveal steric clashes between bulky substituents and receptor pockets.
Advanced: How can researchers resolve contradictions in isomerization data during synthesis?
Methodological Answer:
- Problem: Refluxing hydrazino intermediates with acids (e.g., formic acid) may yield [1,2,4]triazolo[1,5-c]pyrimidine (compound 8 ) or [4,3-c] isomers (compound 9 ) .
- Resolution Strategies:
Advanced: What computational tools are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- Tools:
- Workflow:
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Binding Assays:
- Functional Assays:
- Cytotoxicity Screening:
- MTT assays (HEK293 or HeLa cells) to rule off-target effects .
Advanced: How can regioselectivity challenges in fused-ring synthesis be addressed?
Methodological Answer:
- Steric Control: Bulky substituents (e.g., 3,4-dimethylphenyl) direct cyclization to the less hindered position .
- Catalytic Methods: Use Lewis acids (e.g., ZnCl2) to stabilize transition states during ring closure .
- Microwave Synthesis: Reduce reaction times (1–4 hours vs. 24 hours) and improve yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
